molecular formula C19H23NO B5067330 4-methyl-1-(3-phenoxybenzyl)piperidine

4-methyl-1-(3-phenoxybenzyl)piperidine

Cat. No.: B5067330
M. Wt: 281.4 g/mol
InChI Key: RFNZUNLDWYAMOL-UHFFFAOYSA-N
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Description

4-Methyl-1-(3-phenoxybenzyl)piperidine is a piperidine derivative characterized by a methyl group at the 4-position and a 3-phenoxybenzyl substituent on the nitrogen atom.

Properties

IUPAC Name

4-methyl-1-[(3-phenoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-16-10-12-20(13-11-16)15-17-6-5-9-19(14-17)21-18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNZUNLDWYAMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Methyl-1-({2,3,5,6-Tetramethyl-4-[(4-Methylpiperidinyl)Methyl]Phenyl}Methyl)Piperidine

  • Structure : Features a bulky tetramethylphenyl group and a secondary piperidine substituent .
  • Activity :
    • Antidiabetic : Inhibits α-amylase by 97.3% (vs. 61.66% for acarbose).
    • Antioxidant : Moderate DPPH radical scavenging compared to ascorbic acid.
    • DNA Binding : Enhanced interactions due to aromatic substituents.

4-Methyl-1-(1-Oxo-10-Undecylenyl)Piperidine (4n)

  • Structure : Contains a long aliphatic chain (undecylenyl) at the N-position.
  • Activity :
    • Repellency : Provides 73-day mosquito protection at 25 µmol/cm², surpassing DEET (17.5 days) .
    • Toxicity : Lower LD50 than DEET, indicating higher potency .

4-Methyl-1-(2-Naphthylsulfonyl)Piperidine

  • Structure : Naphthylsulfonyl group enhances steric bulk and electron-withdrawing effects.
  • Physicochemical Properties: Molecular Formula: C₁₆H₁₉NO₂S. Molar Mass: 289.39 g/mol .

Functional Comparisons

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition :

    • Benzisoxazole-piperidine hybrids (e.g., compound 21 ) with a two-carbon methylene linker show IC₅₀ = 36 nM, outperforming ether-linked analogs (IC₅₀ = 240–939 nM) due to enhanced flexibility .
    • Substitution at the benzisoxazole ring (e.g., methoxy groups) improves AChE inhibition but reduces 5-HT4 receptor affinity .
  • α-Amylase Inhibition :

    • The tetramethylphenyl-piperidine derivative (97.3% inhibition) surpasses acarbose (61.66%) .

Receptor Modulation

  • Neuronal Nicotinic Receptors (nAChRs) :
    • Piperidine derivatives with small alkyl groups (e.g., COB-3) exhibit 14-fold higher potency and selectivity compared to phenylpropyl-substituted analogs (e.g., KAB-18) .

Pharmacokinetic and Toxicity Profiles

Compound Key Pharmacokinetic Feature Toxicity Note Reference
Tetramethylphenyl-piperidine Low hepatotoxicity (in silico) Safer than acarbose
4n (Undecylenyl-piperidine) High dermal persistence (73-day repellency) Lower LD50 than DEET
Benzisoxazole-piperidine (21) Enhanced AChE inhibition (IC₅₀ = 36 nM) Reduced 5-HT4 affinity

Molecular Interactions and Binding Affinities

  • Binding Orientation :
    • Piperidine-adamantane hybrids show stability differences based on substituent placement. For example, benzohomoadamantane on the left-hand side (lhs) improves binding affinity by −68.0 kcal/mol compared to rhs orientation .
  • Sigma-1 Receptor Targeting: Piperidine-based radiopharmaceuticals (e.g., [¹²⁵I]PAB) bind melanoma cells with Ki = 6.0 nM, demonstrating high tumor selectivity .

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